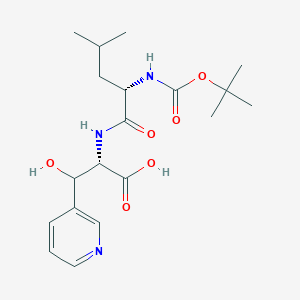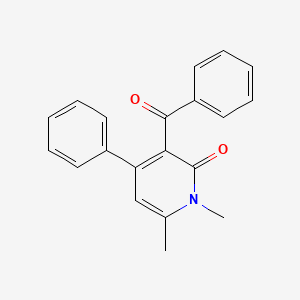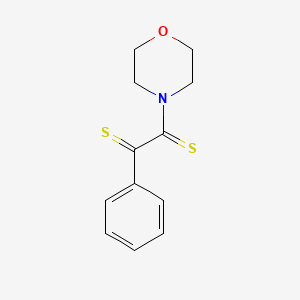
1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione is a compound that features a morpholine ring attached to a phenylethane backbone with two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione typically involves the reaction of morpholine with a phenylethane derivative under specific conditions. One common method is the condensation reaction between morpholine and a phenylethane derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. The use of solid catalysts like MgO in a microwave reactor has been shown to be effective for synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)propane-1,2-dione: This compound has a similar morpholine ring but differs in its backbone structure.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Another compound with a morpholine ring, used in different applications.
Uniqueness
1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione is unique due to its dithione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
143634-16-6 |
|---|---|
Molecular Formula |
C12H13NOS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-phenylethane-1,2-dithione |
InChI |
InChI=1S/C12H13NOS2/c15-11(10-4-2-1-3-5-10)12(16)13-6-8-14-9-7-13/h1-5H,6-9H2 |
InChI Key |
SVIDMDPGMTUMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


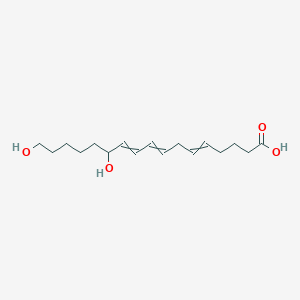
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
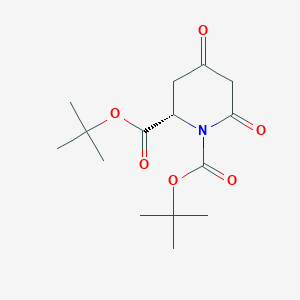
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

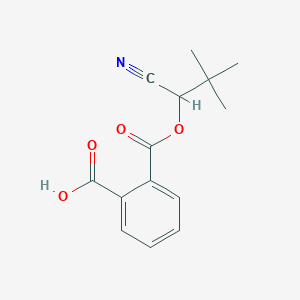
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
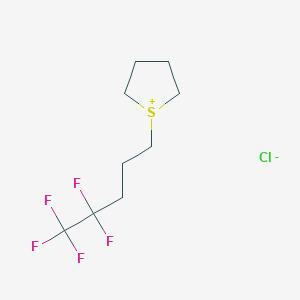
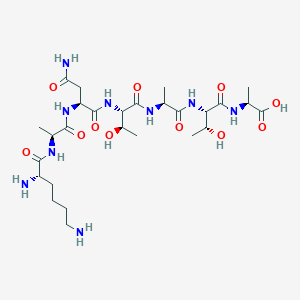
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
